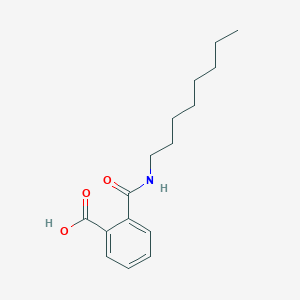

2-(Octylcarbamoyl)benzoic acid

説明

2-(Octylcarbamoyl)benzoic acid is an ortho-substituted benzoic acid derivative featuring an octylcarbamoyl group (–CONH–C₈H₁₇) attached to the aromatic ring. This compound combines the hydrophilic carboxylic acid (–COOH) and the hydrophobic octyl chain, enabling amphiphilic behavior. The carbamoyl group (–CONH–) enhances hydrogen-bonding capacity, influencing its solubility, crystallinity, and biological interactions.

特性

CAS番号 |

6292-95-1 |

|---|---|

分子式 |

C16H23NO3 |

分子量 |

277.36 g/mol |

IUPAC名 |

2-(octylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C16H23NO3/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)(H,19,20) |

InChIキー |

NRHPZGCFLLISEZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with octylamine. The process can be carried out through a condensation reaction where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The resulting benzoyl chloride is then reacted with octylamine to form the desired product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

Catalyst: None required

Industrial Production Methods

On an industrial scale, the production of 2-(Octylcarbamoyl)benzoic acid can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

化学反応の分析

Types of Reactions

2-(Octylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens can be introduced.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium

Reduction: H2 with a metal catalyst (e.g., Pd/C) or metals like zinc in hydrochloric acid

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)

Major Products

Oxidation: Benzoic acid derivatives

Reduction: Reduced forms of the compound, such as the corresponding amine

Substitution: Halogenated derivatives of 2-(Octylcarbamoyl)benzoic acid

科学的研究の応用

2-(Octylcarbamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

作用機序

The mechanism of action of 2-(Octylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and functional groups among 2-(Octylcarbamoyl)benzoic acid and its analogs:

| Compound Name | Substituent Position | Functional Groups | Key Structural Features |

|---|---|---|---|

| 2-(Octylcarbamoyl)benzoic acid | Ortho | –COOH, –CONH–C₈H₁₇ | Linear octyl chain, amide linkage |

| 2-(Octyloxy)benzoic acid (CAS 27830-12-2) | Ortho | –COOH, –O–C₈H₁₇ | Ether linkage, linear octyl chain |

| 2-[(4-Methylphenyl)carbamoyl]benzoic acid | Ortho | –COOH, –CONH–C₆H₄(CH₃) | Aromatic methyl group on carbamoyl |

| 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid | Para | –COOH, –O–CH₂CH₂–O–C₆H₃(t-C₈H₁₇) | Branched tert-octyl, ethoxy spacer |

| O-Benzoyl Benzoic Acid | Ortho | –COOH, –CO–C₆H₅ | Benzoyl ester, no alkyl chain |

Physicochemical Properties

Hydrogen Bonding and Solubility

- 2-(Octylcarbamoyl)benzoic acid: The –CONH– group acts as both a hydrogen bond donor and acceptor, promoting stronger intermolecular interactions than ether-linked analogs. This increases crystallinity but reduces aqueous solubility compared to purely hydrophilic derivatives .

- 2-(Octyloxy)benzoic acid : The ether (–O–) group is only a hydrogen bond acceptor, resulting in weaker intermolecular forces. The linear octyl chain enhances hydrophobicity, making it less soluble in polar solvents than the carbamoyl analog .

- 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid: The bulky tert-octyl group and ethoxy spacer reduce packing efficiency, lowering melting points compared to linear-chain derivatives. The para-substitution further diminishes hydrogen-bonding networks .

Thermal Stability

Compounds with aromatic substituents (e.g., 2-[(4-Methylphenyl)carbamoyl]benzoic acid) exhibit higher thermal stability due to rigid π-π stacking, whereas alkyl-chain derivatives (e.g., 2-(Octylcarbamoyl)benzoic acid) have lower melting points .

Table 1: Comparative Data for Selected Compounds

| Property | 2-(Octylcarbamoyl)benzoic acid | 2-(Octyloxy)benzoic acid | O-Benzoyl Benzoic Acid |

|---|---|---|---|

| Hydrogen Bond Donors | 2 (–COOH, –NH) | 1 (–COOH) | 1 (–COOH) |

| Hydrogen Bond Acceptors | 4 (2 O from –COOH, 2 O from –CONH) | 3 (2 O from –COOH, 1 O from ether) | 3 (2 O from –COOH, 1 O from ester) |

| Predicted Solubility in Water | Low (amphiphilic) | Very low (hydrophobic) | Moderate (polar ester) |

| Melting Point | ~150–170°C (estimated) | ~100–120°C (estimated) | ~200–220°C |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。